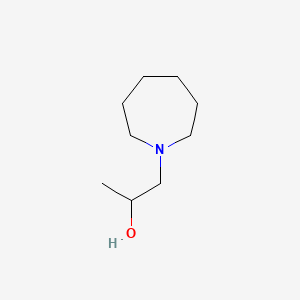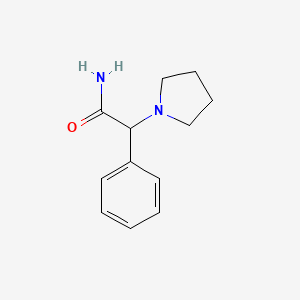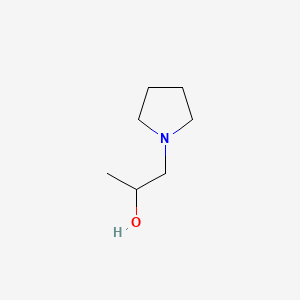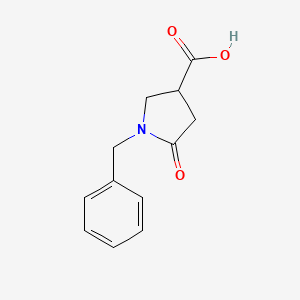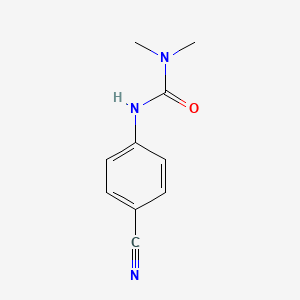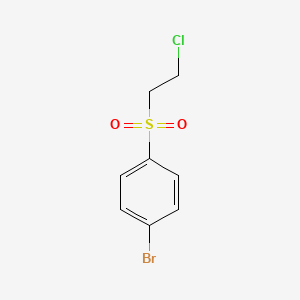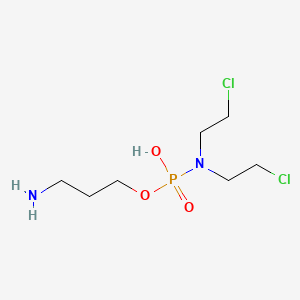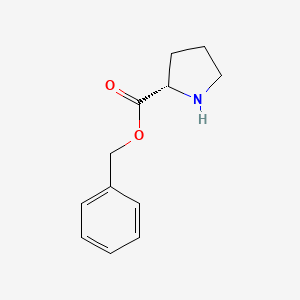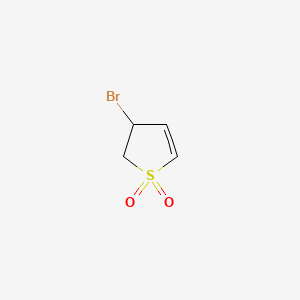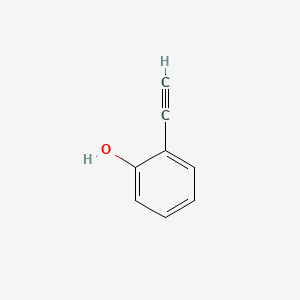
2-Ethynylphenol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Ethynylphenol derivatives can be achieved through palladium-catalyzed reactions involving o-ethynylphenols with unsaturated triflates or halides, leading to various substituted benzo[b]furans. This process is facilitated by a coupling followed by an in situ cyclization step (Arcadi et al., 1996). Additionally, the direct catalytic asymmetric synthesis of highly functionalized (2-ethynylphenyl)alcohols has been achieved via Barbas-List aldol reaction, which is significant for its high yield and selectivity, providing a pathway to medicinal important compounds (Dhevalapally B. Ramachary et al., 2012).
Molecular Structure Analysis
The molecular structure of 2-Ethynylphenol derivatives, such as bis(2-tetrathiafulvalenylethynylphenyl)ethynes, has been elucidated through synthetic methods like the Sonogashira coupling reaction. These compounds exhibit unique conformational changes and electrochromic properties, which are crucial for developing advanced materials (M. Hasegawa et al., 2009).
Chemical Reactions and Properties
2-Ethynylphenol undergoes chemoselective oxidative polymerization, resulting in polymers with ethynyl groups in their side chains. This process, catalyzed by horseradish peroxidase and hydrogen peroxide, highlights the compound's potential for creating new materials with specific properties (H. Tonami et al., 2000).
Physical Properties Analysis
Investigations into the physical properties of 2-Ethynylphenol derivatives have led to insights into their stability, crystalline structures, and potential applications. For instance, the crystal structures of diarylethene trimers bridged by ethenyl and ethynyl groups reveal their photochromic behaviors and quantum yield, which are essential for understanding their functionality in light-responsive materials (Hyunbong Choi et al., 2006).
Chemical Properties Analysis
The chemical properties of 2-Ethynylphenol and its derivatives, such as their redox behavior, are critical for their application in electronic devices and materials science. Studies on polyiron complexes with ethynylphenol units have evaluated their performance as molecular wires, showcasing the compound's utility in the development of redox-active materials (Yuya Tanaka et al., 2007).
Applications De Recherche Scientifique
Chemoselective Oxidative Polymerization
2-Ethynylphenol has been utilized in the chemoselective oxidative polymerization process. This involves the enzymatic oxidative polymerization of m-ethynylphenol to produce polymers with the ethynyl group in the side chain. Such polymers have potential applications as reactive starting polymers due to their unique properties (Tonami et al., 2000).
Palladium-Catalyzed Reactions
The palladium-catalyzed reaction of o-ethynylphenols leads to the formation of 2-arylbenzo[b]furans. This process involves a coupling followed by an in situ cyclization step, highlighting the versatility of 2-ethynylphenol in organic synthesis (Arcadi et al., 1996).
Saccharide Recognition and Extraction
A study revealed that a macrocycle consisting of six ethynylphenol units was developed for saccharide recognition. This macrocycle selectively recognizes saccharides by intermolecular hydrogen bonding, showing a preference for pentoses over hexoses, indicating its potential in selective saccharide extraction (Hayashi et al., 2020).
Molecular Electronic Device Applications
In molecular electronic devices, a molecule containing 2'-amino-4-ethynylphenyl-4'-ethynylphenyl-5'-nitro-1-benzenethiol demonstrated significant on-off peak-to-valley ratios and negative differential resistance. This highlights the potential of 2-ethynylphenol derivatives in developing advanced electronic materials (Chen et al., 1999).
Synthesis of Indole and Carbazole Derivatives
2-Ethynylphenol has been used in the synthesis of 2-substituted 3-ethenylindoles and carbazole derivatives. This synthesis process utilizes a palladium(II) catalyst, showcasing the role of 2-ethynylphenol in the formation of complex organic compounds (Yasuhara et al., 2002).
Branching in Polymer Synthesis
The use of m-ethynylphenol in the synthesis of branched bisphenol A polycarbonates has been studied. This involves using m-ethynylphenol as a coterminator to produce long-chain-branched polycarbonates, indicating its utility in modifying polymer properties (Marks et al., 2000).
Propriétés
IUPAC Name |
2-ethynylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O/c1-2-7-5-3-4-6-8(7)9/h1,3-6,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLQDZRFPKXZSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70199016 | |
| Record name | Phenol, 2-ethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethynylphenol | |
CAS RN |
5101-44-0 | |
| Record name | Phenol, 2-ethynyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005101440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-ethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Ethynylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

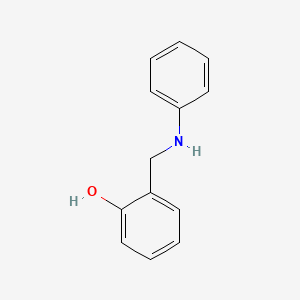
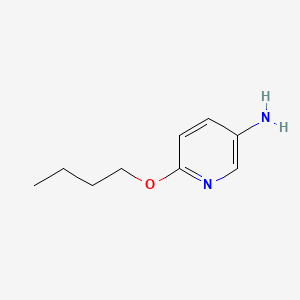
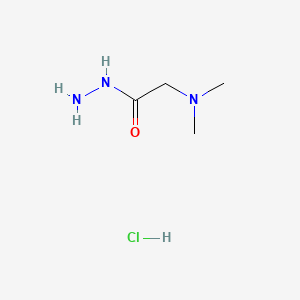
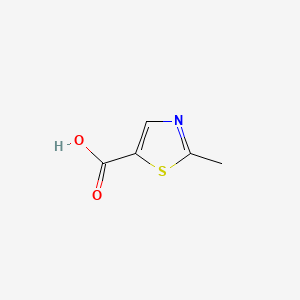
![Tetrahydro-1h-cyclopenta[c]furan-1,3(3ah)-dione](/img/structure/B1266570.png)
